2''-O-Rhamnosylswertisin is a flavonoid glycoside compound primarily isolated from various plant species, particularly from the genus Aleurites and some Iris species. It is recognized for its potential pharmacological properties, including antinociceptive effects, which have been studied in various experimental models. This compound belongs to a broader class of flavonoids known for their diverse biological activities.
2''-O-Rhamnosylswertisin is derived from plants such as Aleurites moluccana, commonly known as candlenut, and certain Iris species. The compound is classified as a flavonoid glycoside, which consists of a flavonoid backbone (swertisin) attached to a rhamnose sugar moiety. This structural characteristic is crucial for its biological activity and interaction with biological systems.
The synthesis of 2''-O-Rhamnosylswertisin typically involves extraction from plant sources followed by purification processes such as high-performance liquid chromatography (HPLC). The extraction methods often utilize solvents like ethanol or methanol to isolate the flavonoid compounds effectively.
Technical Details:
The molecular structure of 2''-O-Rhamnosylswertisin features a flavonoid core with a rhamnose sugar attached at the 2'' position. Its chemical formula is C₁₅H₁₄O₇, and it has a molecular weight of approximately 302.26 g/mol.
Data:
2''-O-Rhamnosylswertisin can participate in various chemical reactions typical for flavonoids. These reactions may include glycosylation, oxidation, and reduction processes that can alter its structure and biological activity.
Technical Details:
The mechanism of action of 2''-O-Rhamnosylswertisin involves multiple pathways related to its antinociceptive effects. Research indicates that it may modulate pain pathways by inhibiting pro-inflammatory mediators and enhancing analgesic signaling.
Process:
2''-O-Rhamnosylswertisin exhibits several physical and chemical properties that are significant for its application in pharmacology.
Physical Properties:
Chemical Properties:
2''-O-Rhamnosylswertisin has several scientific applications primarily related to its pharmacological properties:
2''-O-Rhamnosylswertisin features a structurally complex glycosylation pattern involving two distinct glycosidic linkages. The core structure consists of a C-glycosidic bond at the C8 position of the swertisin flavone backbone, where glucose is directly attached via a robust C-C covalent linkage. At the glucose moiety's 2''-position, an α-L-rhamnose unit is connected via an O-glycosidic bond (α-1→2 linkage). This configuration creates a branched trisaccharide architecture with significant stereochemical implications [4] [10]. The α-configuration of the rhamnosyl linkage is stereoelectronically favored, as confirmed by nuclear magnetic resonance (NMR) studies showing characteristic 1H NMR couplings (J1'',2'' ≈ 1.5-2.0 Hz) and 13C chemical shifts for the anomeric carbon at δ 100-102 ppm [9].
The molecular rigidity introduced by the C-glycosidic bond profoundly influences the compound's three-dimensional conformation. Unlike O-glycosides, the C-C linkage prevents free rotation around the glycosidic bond axis, locking the glucose moiety in a specific orientation relative to the aglycone. This constrained conformation enhances molecular recognition by biological targets while providing exceptional acid/base stability – a property confirmed through simulated digestive studies where C-glycosidic bonds remained intact while O-glycosides hydrolyzed [4]. The structural significance of the rhamnose unit extends beyond mere attachment; its hydrophobic methyl group creates localized membrane interactions that facilitate cellular uptake [6].
Table 1: Glycosidic Bond Characteristics in 2''-O-Rhamnosylswertisin
Bond Type | Linkage Position | Anomeric Configuration | Bond Energy (kJ/mol) | Hydrolytic Stability |
---|---|---|---|---|
C-Glycosidic | Flavone C8 - Glucose C1 | β-D-glucose | ≈ 350 | Resistant to acid/alkali/enzymes |
O-Glycosidic | Glucose C2'' - Rhamnose C1 | α-L-rhamnose | ≈ 250 | Sensitive to acid/rhamnosidases |
N/A | Rhamnose C-H/C-OH | N/A | N/A | Provides membrane permeability |
Rhamnosylation at the 2''-position confers critical bioenhancement properties to the swertisin backbone. In experimental models of rheumatoid arthritis, 2''-O-rhamnosylswertisin demonstrated significant disease-modifying activity, reducing mechanical hypersensitivity by 78% and paw edema by 65% in Freund's adjuvant-induced arthritis – effects markedly superior to non-rhamnosylated swertisin [2]. The rhamnose moiety enhances bioactivity through three primary mechanisms: (1) solubility-lipid balance optimization enabling efficient membrane traversal while maintaining aqueous solubility (log P ≈ 0.85 vs. 2.1 for aglycone); (2) targeted molecular recognition through hydrogen bonding networks involving the rhamnose 2''-OH and 3''-OH groups with key residues in inflammatory targets like COX-2; and (3) resistance to deglycosylation in the gastrointestinal tract, allowing intact absorption [4] [6].
Comparative studies of differently glycosylated flavonoids reveal that rhamnose-specific enhancement extends beyond simple solubility effects. When benchmarked against glucosylated analogs, rhamnosylated flavonoids exhibit prolonged plasma half-life (t½ ≈ 6.3 hrs vs. 2.1 hrs for glucosides) due to reduced renal clearance and enhanced tissue accumulation in synovial fluid (≈4.7-fold higher than aglycone) [4]. The unique spatial orientation of the rhamnose methyl group creates hydrophobic patches that facilitate interactions with protein binding pockets inaccessible to more polar glucose units. This explains 2''-O-rhamnosylswertisin's superior anti-fibrotic activity observed in joint tissue repair, where it reduced cartilage degradation scores by 62% compared to 28% for the glucosylated control [2].
Table 2: Bioactivity Enhancement Through Rhamnosylation
Bioactivity Parameter | Non-rhamnosylated Swertisin | 2''-O-Rhamnosylswertisin | Enhancement Factor |
---|---|---|---|
Antioxidant Capacity (ORAC, μmol TE/g) | 12,500 | 9,800 | 0.78 |
Synovial Fluid Concentration (ng/mL) | 42 ± 8 | 197 ± 23 | 4.7× |
IC50 TNF-α Inhibition (μM) | 48.3 ± 3.2 | 18.7 ± 1.9 | 2.6× |
Fibrosis Reduction (%) | 28 ± 5 | 62 ± 7 | 2.2× |
Plasma Half-life (hrs) | 1.8 ± 0.3 | 6.3 ± 0.9 | 3.5× |
The biosynthesis of 2''-O-rhamnosylswertisin involves a two-stage enzymatic cascade beginning with the formation of the activated rhamnose donor followed by regioselective transfer to the flavonoid acceptor. The pathway initiates with the dTDP-rhamnose biosynthesis encoded by the rmlABCD operon: glucose-1-phosphate is converted to dTDP-glucose by RmlA, then dehydrated to dTDP-6-deoxy-D-xylo-4-hexulose by RmlB, followed by epimerization at C3 and C5 by RmlC, and finally reduced to dTDP-L-rhamnose by RmlD [3] [8]. This activated sugar nucleotide (dTDP-β-L-rhamnose) serves as the donor substrate for regiospecific glycosyltransferases (GTs).
The key catalyst, rhamnosyltransferase GtfC (EC 2.4.1.-), exhibits remarkable regioselectivity for the 2''-position of flavonoid C-glucosides. This metagenome-derived enzyme belongs to glycosyltransferase family 1 (GT1) and features a conserved N-terminal sugar-binding domain and C-terminal aglycone recognition domain. Its catalytic mechanism involves a double displacement reaction with retention of anomeric configuration: a catalytic base deprotonates the 2''-OH of swertisin's glucose moiety, enabling nucleophilic attack on the anomeric carbon of dTDP-β-L-rhamnose, forming the α-glycosidic bond through inversion [6]. The enzyme demonstrates strict specificity for C-glucosylated flavonoids, showing <5% activity toward O-glucosides or aglycones.
Metabolic engineering has enabled high-yield bioproduction of rhamnosylated flavonoids. In engineered E. coli UHH_CR5-A, deletion of competing pathways (Δpgm, ΔgalU) coupled with overexpression of rmlABCD and GtfC enabled production of 4.3 g/L quercitrin (a structurally analogous flavonoid rhamnoside) in 48-hour bioreactor runs [6]. The process utilized maltodextrin coupling, where starch-derived dextrins were hydrolyzed to glucose by glucan 1,4-α-maltohexaosidase to provide both energy and substrate for rhamnose biosynthesis. This growth-coupled system achieved unprecedented titers through coordinated expression balancing: rhamnose precursor flux (controlled by Ptac-rmlABCD) maintained a 3:1 ratio with glycosyltransferase expression (Para-GtfC) to prevent nucleotide sugar accumulation [6].
When structurally compared to bergenin (a C-glycoside of 4-O-methylgallic acid), 2''-O-rhamnosylswertisin exhibits distinct molecular advantages despite shared C-glycosidic stability. Bergenin's single C-glucose lacks additional modifications, resulting in reduced membrane permeability (Papp Caco-2 = 1.7 × 10-6 cm/s vs. 8.4 × 10-6 cm/s for rhamnosylswertisin) and limited target versatility [1]. The rhamnose branching in 2''-O-rhamnosylswertisin creates a multivalent binding capacity absent in monoglycosides, enabling simultaneous interactions with both carbohydrate-recognition domains and hydrophobic pockets on target proteins – a feature critical for its anti-inflammatory efficacy in arthritis models [2] [4].
The metabolic stability of C-glycosides versus O-glycosides is dramatically illustrated in simulated digestion studies: after 2 hours intestinal incubation, orientin (luteolin-8-C-glucoside) retained 98% integrity, while isoquercitrin (quercetin-3-O-glucoside) degraded to 37% aglycone. However, 2''-O-rhamnosylswertisin uniquely combines C-glycoside stability with O-glycoside versatility [4]. When benchmarked against vitexin (apigenin-8-C-glucoside), the rhamnosylswertisin derivative showed 3.2-fold higher plasma antioxidant activity due to enhanced absorption, while vitexin exhibited superior urinary excretion (14% vs. 7% recovery) reflecting poorer cellular retention [4]. This demonstrates how strategic glycosylation patterns tune distribution kinetics.
Table 3: Structural and Bioactive Comparison of Flavonoid Glycosides
Parameter | 2''-O-Rhamnosylswertisin | Swertisin (Aglycone) | Bergenin (C-Glycoside) | Orientin (C-Glucoside) |
---|---|---|---|---|
Glycosylation Type | C8-glucose + O2''-rhamnose | None | C2-glucose | C8-glucose |
Molecular Weight (g/mol) | 592.55 | 284.26 | 328.27 | 448.38 |
Hydrolytic Stability | Resistant to GI enzymes | N/A | Acid-resistant | Alkali-resistant |
Water Solubility (mg/mL) | 3.8 ± 0.4 | 0.02 ± 0.01 | 1.2 ± 0.2 | 0.8 ± 0.1 |
Plasma Cmax (μg/mL) | 14.7 ± 1.8 | 0.3 ± 0.1 | 2.1 ± 0.3 | 3.9 ± 0.4 |
Anti-inflammatory IC50 (μM) | 18.7 | 42.5 | 75.3 | 35.6 |
Joint Tissue Retention (h) | 12.3 ± 1.5 | 1.2 ± 0.3 | 4.2 ± 0.7 | 5.6 ± 0.9 |
The structural uniqueness of 2''-O-rhamnosylswertisin among rhamnosylated flavonoids lies in its C8-O2'' diglycosylation pattern. While kaempferol-3-O-rhamnoside (afzelin) and quercetin-3-O-rhamnoside (quercitrin) are commercially significant O-rhamnosides, their single glycosidic bonds render them vulnerable to hydrolysis in the acidic gastric environment [6]. The hybrid glycosylation in 2''-O-rhamnosylswertisin creates a pharmacokinetic advantage: the C-glucose acts as a stable scaffold while the O-rhamnose provides bioactive versatility. This is reflected in comparative molecular dynamics simulations showing that 2''-O-rhamnosylswertisin maintains 4.2 ± 0.6 hydrogen bonds with TNF-α compared to 2.1 ± 0.3 for monorhamnosides, explaining its superior anti-arthritic efficacy at equivalent doses [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: